methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 312267-29-1
VCID: VC21430815
InChI: InChI=1S/C11H12N8O3S/c1-18-4-3-13-11(18)23-5-6-7(10(20)21-2)14-17-19(6)9-8(12)15-22-16-9/h3-4H,5H2,1-2H3,(H2,12,15)
SMILES: CN1C=CN=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)OC
Molecular Formula: C11H12N8O3S
Molecular Weight: 336.33g/mol

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate

CAS No.: 312267-29-1

Cat. No.: VC21430815

Molecular Formula: C11H12N8O3S

Molecular Weight: 336.33g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate - 312267-29-1

Specification

CAS No. 312267-29-1
Molecular Formula C11H12N8O3S
Molecular Weight 336.33g/mol
IUPAC Name methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1-methylimidazol-2-yl)sulfanylmethyl]triazole-4-carboxylate
Standard InChI InChI=1S/C11H12N8O3S/c1-18-4-3-13-11(18)23-5-6-7(10(20)21-2)14-17-19(6)9-8(12)15-22-16-9/h3-4H,5H2,1-2H3,(H2,12,15)
Standard InChI Key FYSOPNYRUHDTNB-UHFFFAOYSA-N
SMILES CN1C=CN=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)OC
Canonical SMILES CN1C=CN=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)OC

Introduction

Structural Characteristics and Chemical Properties

Structural Components

The target compound integrates three distinct heterocyclic systems:

  • A 1,2,3-triazole core bearing a methyl carboxylate substituent at the 4-position

  • A 1,2,5-oxadiazole (furoxan) with an amino group at the 4-position

  • A 1-methyl-1H-imidazole connected via a sulfanylmethyl bridge to the 5-position of the triazole

The compound's molecular framework represents a sophisticated design that leverages the pharmacological advantages of each heterocyclic system while potentially mitigating individual limitations through synergistic effects .

Physicochemical Properties

Based on the structural analysis and comparison with similar compounds, the predicted physicochemical properties are presented in Table 1.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight~379 g/molModerate size allowing membrane permeability
LogP0.8-1.5Moderate lipophilicity suggesting balanced absorption
Hydrogen Bond Donors2Primarily from amino group
Hydrogen Bond Acceptors10Multiple nitrogen atoms in heterocycles and carboxylate
Topological Polar Surface Area~150 ŲMay influence membrane permeability
Aqueous SolubilityModerateAided by amino and carboxylate groups
StabilitypH-dependentPotentially stable under physiological conditions

The compound's structural features suggest potential for favorable drug-like properties, although the relatively high number of hydrogen bond acceptors may present challenges for oral bioavailability .

Synthetic Approaches and Methods

Retrosynthetic Analysis

The synthesis of this compound would likely involve a convergent approach, creating the three key structural components separately before assembly. Based on established methodologies for similar structures, a proposed retrosynthetic analysis would include:

  • Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Preparation of a 4-amino-1,2,5-oxadiazole precursor

  • Introduction of the 1-methyl-1H-imidazole-2-thiol moiety

1,2,3-Triazole Formation

For the construction of the 1,2,3-triazole core, a copper-catalyzed azide-alkyne cycloaddition would likely be employed. This approach offers regioselectivity for the 1,4-disubstituted product, as demonstrated with similar compounds . The reaction could be performed under microwave irradiation with sodium ascorbate and hydrated copper sulfate to enhance reaction efficiency.

A modified procedure based on reported methods might involve:

  • Azide formation from the 4-amino-1,2,5-oxadiazole-3-amine

  • Cycloaddition with a suitable alkyne bearing a methyl carboxylate group

  • Post-cycloaddition functionalization at the 5-position

Amino-oxadiazole Preparation

The 4-amino-1,2,5-oxadiazole component could be synthesized through selective reduction of a nitro-oxadiazole precursor using gaseous ammonia in toluene, similar to the approach used for ANFF-1 . Alternatively, partial oxidation of a diamino-oxadiazole precursor with hydrogen peroxide in concentrated sulfuric acid might yield the required intermediate .

Imidazole Integration

The 1-methyl-1H-imidazole-2-thiol moiety would likely be introduced through nucleophilic substitution at the 5-position of the triazole using an appropriate electrophilic carbon linker. This step would require careful control of reaction conditions to ensure selectivity .

Table 2: Proposed Key Synthetic Steps and Conditions

Structure-Activity Relationship Insights

Key Pharmacophoric Elements

Based on analysis of similar compounds, several structural features of the target molecule may contribute to its potential biological activities:

  • The 1,2,3-triazole core serves as a rigid linker that can present other pharmacophoric groups in specific spatial orientations

  • The methyl carboxylate moiety may enhance binding affinity to target proteins through hydrogen bonding

  • The 4-amino-1,2,5-oxadiazole group could participate in key interactions with biological targets

  • The imidazole sulfanyl component introduces additional possibilities for hydrogen bonding and coordination with metal ions in metalloenzymes

Comparative Analysis with Known Bioactive Compounds

Table 3: Structural Comparison with Related Bioactive Compounds

Compound TypeCommon Structural FeaturesDifferential ElementsReported Activity
Imidazolyl-oxadiazolesImidazole and heterocyclic componentsDifferent linking patternsAnalgesic, anti-inflammatory
Coumarin-triazoles1,2,3-triazole coreCoumarin vs. oxadiazole/imidazoleAntibacterial
Triazole-NSAID hybrids1,2,3-triazole linked to anti-inflammatory moietiesDifferent anti-inflammatory componentsAnti-inflammatory, anticancer
Azole antifungalsImidazole/triazole componentsSimpler structures, different substitution patternsAntifungal

The unique combination of structural elements in the target compound suggests potential for multifunctional activity across several therapeutic domains, potentially addressing issues of resistance encountered with simpler azole compounds .

Toxicity Considerations and Drug-Likeness

Drug-Likeness Assessment

In silico assessment of drug-likeness parameters would likely classify this compound as having moderate drug-like properties. The multiple heterocyclic rings and functional groups contribute to a complex pharmacophore that may interact with diverse biological targets, but might also present challenges for oral bioavailability and metabolic stability .

Future Research Directions

Structure Optimization Opportunities

Several modifications could be explored to optimize the properties of the target compound:

  • Variation of the substituent on the methyl carboxylate group to modulate lipophilicity and binding affinity

  • Exploration of alternative linkers between the triazole and imidazole moieties

  • Introduction of additional functionality on the amino group of the oxadiazole ring

  • Investigation of isomeric forms with altered connectivity between the heterocyclic components

Advanced Biological Evaluation

Comprehensive biological assessment should include:

  • Detailed evaluation of anti-inflammatory activity using multiple in vitro and in vivo models

  • Assessment of antimicrobial activity against resistant strains

  • Investigation of potential anticancer properties, particularly against cell lines resistant to conventional therapies

  • Thorough toxicological evaluation to confirm the predicted safety advantages

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